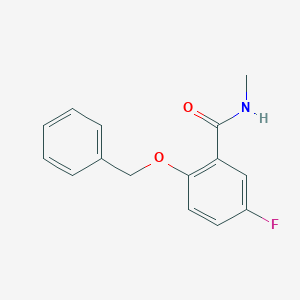

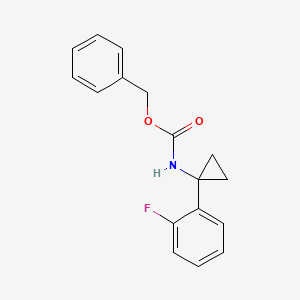

2-(Benzyloxy)-5-fluoro-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzyloxy)-5-fluoro-N-methylbenzamide, commonly known as 2-FMB, is a synthetic organic compound composed of a benzamide, benzyloxy, and fluoroalkyl components. It is a useful reagent in organic synthesis, and is becoming increasingly popular in the scientific research community due to its unique properties. Additionally, potential future directions for research utilizing 2-FMB will be discussed.

Applications De Recherche Scientifique

Radiosynthesis for PET Imaging

2-(Benzyloxy)-5-fluoro-N-methylbenzamide derivatives have been synthesized for potential use in Positron Emission Tomography (PET) imaging. These compounds, such as 3‐(3‐[18F]fluoropropoxy)‐4‐(benzyloxy)‐N‐[(1‐dimethylaminocyclopentyl)methyl]‐5‐methoxybenzamide, a potential PET radiotracer for the glycine transporter GlyT‐2, show promise for in vivo assessment of specific transporters and receptors in the brain. This research highlights the potential for these compounds in neuroimaging and neuropharmacology studies (Tian et al., 2006).

Fluorination of C-H Bonds Mediated by Iron

In the realm of organic chemistry, studies have shown the successful use of compounds like 2-(Benzyloxy)-5-fluoro-N-methylbenzamide in the fluorination of benzylic, allylic, and unactivated C-H bonds. This process is facilitated by iron catalysts, demonstrating a novel and efficient approach to the fluorination of organic compounds, expanding the potential for the development of new pharmaceuticals and materials (Groendyke et al., 2016).

Imaging of Solid Tumors

Fluorine-containing benzamide analogs, including 2-(Benzyloxy)-5-fluoro-N-methylbenzamide derivatives, have been explored for imaging sigma-2 receptor status in solid tumors using PET. This approach is significant in oncology, as it provides a non-invasive method to assess tumor biology and response to therapies (Tu et al., 2007).

Antimicrobial Applications

The development of new antimicrobial agents is another area where derivatives of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide have shown potential. Studies on compounds like 2-Benzoyl pyrimidine derivatives, which include fluorine atoms and benzamide groups, indicate their utility in combating microbial infections (Lü et al., 2015).

Potential Antipsychotic Agents

In psychiatric research, certain benzamides, including fluorinated derivatives, have been synthesized and evaluated as potential multireceptor antipsychotics. These compounds exhibit promising pharmacological profiles, targeting dopamine and serotonin receptors, which are key in the treatment of schizophrenia and other mental disorders (Yang et al., 2016).

Propriétés

IUPAC Name |

5-fluoro-N-methyl-2-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJWFXTWMPZQMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-fluoro-N-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)

![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)